molecular formula C24H20N2O5S B2382717 N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide CAS No. 892741-25-2

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B2382717
CAS No.: 892741-25-2
M. Wt: 448.49
InChI Key: LPJGIQRTFCDZEQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,5-dimethylaniline with suitable quinoline derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core into dihydroquinoline derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule, showing promise in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of key enzymes related to disease processes .

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide can be compared with other quinoline derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-14-10-15(2)12-17(11-14)25-23(28)16-8-9-19-20(13-16)26-24(29)22(21(19)27)32(30,31)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,28)(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJGIQRTFCDZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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